molecular formula CH3F2NO2S B1358094 Difluoromethanesulfonamide CAS No. 50585-74-5

Difluoromethanesulfonamide

Cat. No. B1358094
CAS RN: 50585-74-5
M. Wt: 131.1 g/mol
InChI Key: CWKHJADKQVHTAU-UHFFFAOYSA-N
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Description

Difluoromethanesulfonamide is a chemical compound with the molecular formula CH3F2NO2S . It has a molecular weight of 131.10 g/mol . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of difluoromethanesulfonamides involves the preparation of the key intermediate carboxythis compound . This provides direct synthetic access to a wide range of novel difluoromethanesulfonamides .


Molecular Structure Analysis

The molecular structure of this compound includes a sulfonamide group (-SO2NH2) and two fluorine atoms attached to a carbon atom . The InChI code for this compound is 1S/CH3F2NO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 131.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 68.5 Ų .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Difluoromethanesulfonamide and its derivatives, such as triflamides and triflimides, play a significant role in organic chemistry. They are utilized as reagents, catalysts, or additives in various reactions due to their high NH-acidity, lipophilicity, catalytic activity, and unique chemical properties. These compounds are integral in a multitude of organic reactions, including cycloaddition, Friedel–Crafts reactions, condensation reactions, and heterocyclization, owing to their strong electron-withdrawing properties and low nucleophilicity. Additionally, they are employed in C-amination (sulfonamidation) reactions, producing useful building blocks for organic synthesis, catalysts, and ligands in metal complex catalysis. Their applications extend to various fields such as medicine, biochemistry, catalysis, and agriculture (Moskalik & Astakhova, 2022).

Role in Microbial Degradation and Environmental Impact

Studies on the microbial degradation of polyfluoroalkyl chemicals, which include this compound derivatives, reveal their transformation in the environment. These compounds can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). Understanding the biodegradation pathways, half-lives, and defluorination potential of these chemicals is crucial for evaluating their environmental fate and impact. Research in this area helps in environmental monitoring and ecotoxicological assessment of perfluoroalkyl and polyfluoroalkyl chemicals (Liu & Avendaño, 2013).

Catalytic Applications

This compound derivatives, such as trifluoromethanesulfonic acid, have been extensively used in organic synthesis. Their high protonating power and low nucleophilicity enable them to generate cationic species from organic molecules. These properties make trifluoromethanesulfonic acid a valuable reagent for the synthesis of new organic compounds, including electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds (Kazakova & Vasilyev, 2017).

Environmental Monitoring and Health Implications

Research on polyfluoroalkyl chemicals in various environments, including homes, workplaces, and in human serum, has shown widespread exposure to these substances. Studies have focused on understanding the distribution, exposure pathways, and potential health implications of these chemicals. This research is critical for developing regulations and actions to address the toxic profiles of these persistent compounds (Lindstrom, Strynar, & Libelo, 2011).

Safety and Hazards

Difluoromethanesulfonamide is classified as a compressed gas under the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It may explode if heated and may displace oxygen, causing rapid suffocation .

Mechanism of Action

Target of Action

Difluoromethanesulfonamide is a novel pharmacophore for the inhibition of an enzyme known as carbonic anhydrase . Carbonic anhydrase plays a crucial role in maintaining pH and fluid balance in the body, making it a significant target for therapeutic interventions .

Mode of Action

The interaction of this compound with carbonic anhydrase results in the inhibition of this enzyme This inhibition disrupts the normal function of the enzyme, leading to changes in pH and fluid balance within the body

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carbonic anhydrase pathway . By inhibiting carbonic anhydrase, this compound disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is crucial for maintaining pH balance and fluid balance in various biological systems .

Pharmacokinetics

The compound’s water solubility and stability, as well as its ether partition coefficient and submicromolar dissociation constants for human carbonic anhydrase isozyme ii (hca ii), suggest that it may have promising pharmacokinetic properties . These properties could potentially influence the compound’s bioavailability, although further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of carbonic anhydrase . This inhibition can disrupt normal cellular processes that depend on this enzyme, such as pH regulation and fluid balance. The specific cellular effects of this compound may vary depending on the cell type and the presence of different isozymes of carbonic anhydrase.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially influencing its ability to interact with its target Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with this compound and alter its effects

properties

IUPAC Name

difluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3F2NO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKHJADKQVHTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619561
Record name 1,1-Difluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50585-74-5
Record name 1,1-Difluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes difluoromethanesulfonamide a promising pharmacophore for carbonic anhydrase inhibition, particularly for topical glaucoma therapy?

A1: Difluoromethanesulfonamides exhibit several favorable characteristics for carbonic anhydrase inhibition, especially for topical glaucoma treatment []. Firstly, they demonstrate submicromolar dissociation constants for human carbonic anhydrase isozyme II (HCA II), indicating high binding affinity and potential for potent inhibition []. Secondly, their suitable water solubility and stability profiles, coupled with an appropriate ether partition coefficient, suggest good topical formulation potential and corneal penetration ability [].

Q2: How does the structure of this compound relate to its activity as a steroid sulfatase inhibitor?

A2: A study focusing on steroid sulfatase (STS) inhibition utilized a non-hydrolyzable estrone sulfate analogue modified with a this compound group at the 3-position of the A-ring []. This modification aimed to mimic the sulfate group of estrone sulfate, a natural substrate of STS. The incorporated this compound moiety led to a reversible STS inhibitor with a Ki comparable to its sulfonate analogue at pH 7.0, indicating successful mimicry of the sulfate group []. Interestingly, the difluoro-substituted compound displayed higher potency than its non-fluorinated counterpart, and its inhibitory activity increased with rising pH, a trend opposite to other STS inhibitors []. This suggests that the presence of fluorine atoms in the this compound group significantly influences the interaction with the enzyme and its inhibitory profile.

Q3: What innovative synthetic strategies have been developed for difluoromethanesulfonamides?

A3: Researchers have made significant progress in developing efficient synthetic routes for difluoromethanesulfonamides. One notable approach involves the preparation of carboxythis compound, a versatile intermediate that allows access to a wide variety of this compound derivatives []. This intermediate facilitates the synthesis of compounds like (2-ethanoylamino-1,3,4-thiadiazol-5-yl)-difluoromethanesulfonamide, an analogue of the known carbonic anhydrase inhibitor acetazolamide [].

Q4: Are there specific structural modifications of difluoromethanesulfonamides that influence their herbicidal activity?

A4: Research indicates that specific structural modifications in difluoromethanesulfonanilide derivatives significantly impact their herbicidal activity []. The presence of halogens, variations in the aromatic ring (CH or N), and the nature of substituents (R) on the sulfonamide nitrogen all contribute to their efficacy as herbicides, particularly against paddy field weeds []. These findings suggest that fine-tuning the structure of difluoromethanesulfonamides can lead to the development of compounds with tailored herbicidal properties.

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